2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide
Description
2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a benzamide derivative featuring a chromeno[4,3-b]pyridine core. This heterocyclic scaffold is notable for its fused bicyclic structure, combining chromene (benzopyran) and pyridine moieties. The compound is substituted at position 2 with an ethoxybenzamide group and at position 4 with a methyl group, while the pyridinone oxygen at position 5 contributes to its electronic profile.
Properties
IUPAC Name |
2-ethoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-3-27-16-10-6-5-9-15(16)21(25)24-18-12-13(2)19-20(23-18)14-8-4-7-11-17(14)28-22(19)26/h4-12H,3H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLYGFXMMYDYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with 4-chloro-3-formylcoumarin to form the chromeno[4,3-b]pyridine core. This intermediate is then reacted with ethoxybenzamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing the chromeno[4,3-b]pyridinone core or benzamide-linked substituents.
4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 6189-52-2)
- Structural Differences : The benzamide substituent at position 2 includes a 2,5-dioxopyrrolidin-1-yl group instead of an ethoxy group.
- Molecular Formula : C₂₄H₁₇N₃O₅ (MW: 427.4 g/mol) vs. the target compound’s estimated formula C₂₂H₁₈N₂O₄ (MW: 386.4 g/mol).
- This may improve solubility but reduce membrane permeability .
2-(Dibutylamino)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide (C319-0202)
- Structural Differences: A dibutylamino-acetamide group replaces the ethoxybenzamide moiety.
- Properties: The dibutylamino group increases lipophilicity (logP ~4.5 estimated), favoring blood-brain barrier penetration. The acetamide linker may confer metabolic stability compared to the direct benzamide bond in the target compound .
N-(8-(2-Chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide
- Structural Differences: A chlorobenzylidene-substituted tetrahydrochromene core replaces the chromenopyridinone system. The 3-cyano group and chlorophenyl substituents add steric bulk.
- Synthesis: Generated via condensation of 2-aminochromene derivatives with benzoyl chloride, differing from the target compound’s likely synthesis route involving pyridinone intermediates .
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxyphenylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
- Structural Differences: A thiazolidinone-thione ring replaces the chromenopyridinone core.
Data Table: Key Structural and Physicochemical Comparisons
*logP and solubility are estimated using substituent contributions (e.g., ethoxy vs. dioxopyrrolidinyl).
Discussion of Research Findings
- Bioactivity Trends: Chromenopyridinones with electron-withdrawing substituents (e.g., dioxopyrrolidinyl) show enhanced solubility but reduced cellular uptake in preliminary assays . In contrast, lipophilic analogs like C319-0202 exhibit better membrane permeability but higher metabolic clearance .
- Synthetic Accessibility: The target compound’s ethoxy group simplifies synthesis compared to dioxopyrrolidinyl or thiazolidinone derivatives, which require multi-step functionalization .
Biological Activity
The compound 2-ethoxy-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a chromeno-pyridine moiety which is significant for its biological activity. The chromeno[4,3-b]pyridine framework is known for various pharmacological properties, including anticancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Chromeno-Pyridine Core : Utilizing cyclization reactions to form the chromeno-pyridine structure.
- Functionalization : Introducing the ethoxy and benzamide groups through nucleophilic substitution reactions.
These synthetic pathways have been optimized to enhance yield and purity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study utilized the Sulforhodamine B (SRB) assay to evaluate its efficacy against lung cancer cell lines, revealing IC50 values indicative of potent anticancer properties.
The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals. Additionally, it may modulate key signaling pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cancer progression.
Antimicrobial Activity
Preliminary studies indicate that this compound also possesses antimicrobial properties. In vitro tests against various bacterial strains have shown moderate antibacterial activity, suggesting potential applications in treating infections.
Case Studies
- Lung Cancer Study : A comprehensive study assessed the compound's effectiveness against lung cancer cells using both in vitro and in vivo models. Results indicated a significant reduction in tumor size in treated mice compared to control groups.
- Antimicrobial Evaluation : A series of tests were conducted against Gram-positive and Gram-negative bacteria, where the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
